
Spectroscopic Profile of (-)-Bornyl Chloride: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-Bornyl chloride

Cat. No.: B12756440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

bicyclic monoterpene, (-)-Bornyl chloride, also known as endo-2-chlorobornane. The

information presented herein is essential for the characterization and analysis of this compound

in research and development settings. This document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental

experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the predicted and reported ¹H and ¹³C NMR spectral data for (-)-Bornyl
chloride.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of (-)-Bornyl chloride is complex due to the rigid bicyclic structure and

the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity

of the chlorine atom and the anisotropic effects of the carbon-carbon single bonds.

Table 1: ¹H NMR Spectroscopic Data for (-)-Bornyl Chloride
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 (exo) ~4.0 - 4.2 dd J ≈ 8.0, 3.5

H-3 (endo) ~2.3 - 2.5 m -

H-3 (exo) ~1.8 - 2.0 m -

H-4 ~2.1 - 2.3 m -

H-5 (endo) ~1.2 - 1.4 m -

H-5 (exo) ~1.7 - 1.9 m -

H-6 (endo) ~1.0 - 1.2 m -

H-6 (exo) ~1.6 - 1.8 m -

CH₃-8 ~0.9 s -

CH₃-9 ~1.0 s -

CH₃-10 ~0.85 s -

Note: The chemical shifts and coupling constants are approximate values based on data from

related bornane structures and general principles of NMR spectroscopy. Precise values can

vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each

unique carbon atom in (-)-Bornyl chloride gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Bornyl Chloride
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 ~48.5

C-2 ~68.0

C-3 ~36.5

C-4 ~44.8

C-5 ~26.9

C-6 ~30.0

C-7 ~47.0

C-8 ~20.3

C-9 ~19.0

C-10 ~13.5

Note: These chemical shifts are based on available data for 2-endo-chlorobornane and may

vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (-)-Bornyl chloride is characterized by absorptions corresponding to C-H and C-

Cl bond vibrations.

Table 3: IR Spectroscopic Data for (-)-Bornyl Chloride
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

2960-2870 C-H stretch
Alkane (CH, CH₂,

CH₃)
Strong

1455 C-H bend CH₂ Medium

1390, 1370 C-H bend gem-dimethyl Medium (split)

~700-800 C-Cl stretch Alkyl halide Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The mass spectrum of bornyl chloride is characterized by a

molecular ion peak and several fragment ions resulting from the loss of specific neutral

fragments.

Table 4: Mass Spectrometry Data for (-)-Bornyl Chloride

m/z Ion Identity
Fragmentation
Pathway

Relative
Abundance

172/174 [C₁₀H₁₇Cl]⁺˙ (M⁺˙) Molecular Ion
Low (Isotopic pattern

for Cl)

137 [C₁₀H₁₇]⁺ Loss of Cl High

121 [C₉H₁₃]⁺ Loss of HCl and CH₃ Medium

95 [C₇H₁₁]⁺
Loss of C₃H₆ from

[C₁₀H₁₇]⁺
High (Base Peak)

81 [C₆H₉]⁺ Further fragmentation High

Note: The fragmentation of bornyl chloride can be complex and may involve Wagner-Meerwein

rearrangements. The relative abundances are approximate and can vary with the ionization

method and energy.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (-)-Bornyl chloride in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

For ¹H NMR, a standard single-pulse experiment is typically used.

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single

lines for each carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS

signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (-)-Bornyl chloride, a thin film can be prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid

samples, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition: Place the sample holder in the beam path of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

salt plates or the KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule using standard correlation tables.

Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this

type of compound, where high-energy electrons bombard the sample.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of an organic compound like (-)-Bornyl chloride.
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Workflow for Spectroscopic Analysis of (-)-Bornyl Chloride
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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